molecular formula C20H24F3N3O2 B2637655 4-butoxy-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1798028-62-2

4-butoxy-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2637655
CAS No.: 1798028-62-2
M. Wt: 395.426
InChI Key: FDUXXOOFAOYUSG-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide, also known as BCT-197, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Pyrazole and Benzamide Derivatives : Compounds structurally related to the specified chemical have been synthesized for their potential antiproliferative activities. For example, novel benzamides bearing the pyrazole nucleus were synthesized and evaluated for their ability to induce apoptosis via the intrinsic pathway and activate the TRAIL-inducing death pathway, highlighting their therapeutic potential in cancer research (Raffa et al., 2019).

  • Anticancer and Anti-HCV Agents : Celecoxib derivatives with modifications at the pyrazole moiety have been studied for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies emphasize the versatility of pyrazole-based compounds in addressing various therapeutic targets, including their evaluation against human tumor cell lines (Ş. Küçükgüzel et al., 2013).

  • Antimicrobial Applications : Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown potential as antimicrobial agents. This indicates the broad-spectrum utility of pyrazole derivatives in combating microbial infections, in addition to their anticancer properties (B. S. Holla et al., 2006).

Properties

IUPAC Name

4-butoxy-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3O2/c1-2-3-12-28-16-8-6-15(7-9-16)19(27)24-10-11-26-17(14-4-5-14)13-18(25-26)20(21,22)23/h6-9,13-14H,2-5,10-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUXXOOFAOYUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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